Cas no 2197486-83-0 (3-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo3,4-cpyrrole-2-carbonyl-1-methyl-1H-indazole)

3-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo3,4-cpyrrole-2-carbonyl-1-methyl-1H-indazole structure
2197486-83-0 structure
Product Name:3-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo3,4-cpyrrole-2-carbonyl-1-methyl-1H-indazole
CAS No:2197486-83-0
MF:C21H24N6O
MW:376.454863548279
CID:6410235
PubChem ID:126933339
Update Time:2025-10-28

3-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo3,4-cpyrrole-2-carbonyl-1-methyl-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 3-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo3,4-cpyrrole-2-carbonyl-1-methyl-1H-indazole
    • 3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole
    • [2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylindazol-3-yl)methanone
    • 2197486-83-0
    • F6605-3548
    • AKOS032921191
    • Inchi: 1S/C21H24N6O/c1-13-14(2)22-12-23-20(13)26-8-15-10-27(11-16(15)9-26)21(28)19-17-6-4-5-7-18(17)25(3)24-19/h4-7,12,15-16H,8-11H2,1-3H3
    • InChI Key: XYVLITNIPUKLBQ-UHFFFAOYSA-N
    • SMILES: O=C(C1C2C=CC=CC=2N(C)N=1)N1CC2CN(C3C(C)=C(C)N=CN=3)CC2C1

Computed Properties

  • Exact Mass: 376.20115941g/mol
  • Monoisotopic Mass: 376.20115941g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 2
  • Complexity: 587
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 67.2Ų

3-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo3,4-cpyrrole-2-carbonyl-1-methyl-1H-indazole Pricemore >>

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Additional information on 3-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo3,4-cpyrrole-2-carbonyl-1-methyl-1H-indazole

Compound CAS No. 2197486-83-0: 3-(5-(5,6-Dimethylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1-methyl-1H-indazole

Compound CAS No. 2197486-83-0, also known as 3-(5-(5,6-Dimethylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1-methyl-1H-indazole, is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of molecules that are being actively investigated for their potential therapeutic applications, particularly in the treatment of various diseases such as cancer and neurodegenerative disorders.

The structure of this compound is characterized by a fused bicyclic system, which includes an indazole ring and an octahydropyrrolo[3,4-c]pyrrole moiety. The indazole ring is a heterocyclic aromatic system with two nitrogen atoms at positions 1 and 3. The octahydropyrrolo[3,4-c]pyrrole ring system is a saturated bicyclic structure that provides unique steric and electronic properties to the molecule. Additionally, the compound features a 5,6-dimethylpyrimidin-4-yl substituent attached to the octahydropyrrolo[3,4-c]pyrrole ring via a carbonyl group.

The synthesis of this compound involves a series of multi-step reactions that require precise control over reaction conditions to achieve the desired stereochemistry and regioselectivity. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis of this compound, making it more accessible for further studies. The use of transition metal catalysts and advanced coupling reactions has significantly improved the efficiency of its synthesis.

In terms of pharmacological activity, this compound has demonstrated promising results in preclinical studies. It has been shown to exhibit potent inhibitory activity against various enzyme targets that are implicated in disease pathways. For instance, studies have revealed its ability to inhibit kinases involved in cell proliferation and survival signaling pathways. These findings suggest that it could be a potential candidate for the development of targeted therapies.

The structural features of this compound contribute to its unique pharmacokinetic properties. The presence of lipophilic groups such as the dimethylpyrimidine moiety enhances its solubility and bioavailability. Furthermore, the rigid bicyclic framework provides stability against metabolic degradation, which is crucial for maintaining its efficacy in vivo.

Recent research has focused on understanding the mechanism of action of this compound at the molecular level. Advanced techniques such as X-ray crystallography and molecular modeling have been employed to elucidate its binding interactions with target proteins. These studies have provided valuable insights into how the compound interacts with its targets and how these interactions can be modulated to improve its therapeutic potential.

In addition to its direct pharmacological effects, this compound has also been explored for its potential as a drug delivery agent. Its ability to form stable complexes with other molecules makes it a promising candidate for drug conjugation technologies. This opens up new avenues for developing targeted drug delivery systems that can enhance therapeutic outcomes while minimizing side effects.

The development of this compound represents a significant milestone in medicinal chemistry. Its unique structure and promising pharmacological profile make it a valuable asset in the quest for novel therapeutic agents. As research continues to unfold, it is anticipated that this compound will play a pivotal role in advancing our understanding of disease mechanisms and paving the way for innovative treatment strategies.

In conclusion, Compound CAS No. 2197486-83-0 stands out as a remarkable example of how advances in synthetic chemistry and pharmacology can lead to groundbreaking discoveries in drug development. With its complex structure and diverse functional groups, it offers immense potential for addressing unmet medical needs across various therapeutic areas.

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